Hafnium tert-butoxide, also known as tetra-tert-butoxy hafnium or hafnium(IV) tert-butoxide, is a metal alkoxide compound with the chemical formula Hf(OBut)4. It appears as a colorless liquid at room temperature. [, , , , , , ]
Hafnium tert-butoxide serves as a valuable precursor in material science, particularly in the synthesis of hafnium oxide (HfO2) nanomaterials. Its applications span various fields, including electronics, catalysis, and optics. [, , , , , , , , ]
Hafnium tert-butoxide is an organometallic compound with the chemical formula . It consists of a hafnium atom bonded to four tert-butoxy groups, which are derived from tert-butanol. This compound is classified as a hafnium alkoxide, and it plays a significant role in various chemical processes, particularly in materials science and catalysis.
Hafnium tert-butoxide can be synthesized through the reaction of hafnium tetrachloride with tert-butanol. This reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants into the desired alkoxide product.
Hafnium tert-butoxide is classified under several categories:
The synthesis of hafnium tert-butoxide generally involves the following method:
The molecular structure of hafnium tert-butoxide features a central hafnium atom surrounded by four tert-butoxy groups. Each tert-butoxy group consists of a carbon backbone with three methyl groups attached to a central carbon atom, which is also bonded to an oxygen atom that connects to hafnium.
Hafnium tert-butoxide participates in various chemical reactions, primarily involving its alkoxide functional groups. Key reactions include:
These reactions are significant in applications such as thin-film deposition and catalysis, where control over surface properties and chemical reactivity is crucial.
The mechanism by which hafnium tert-butoxide acts in reactions typically involves:
Research indicates that hafnium alkoxides like hafnium tert-butoxide are effective precursors for hafnia films, which exhibit high dielectric constants when used in semiconductor applications.
Relevant data includes its ability to form stable complexes with various ligands, making it useful in coordination chemistry.
Hafnium tert-butoxide has several applications in scientific research and industry:
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